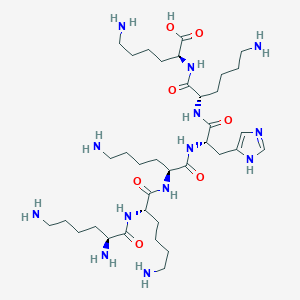
4-Aminobutanoic acid;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobutanoic acid can be synthesized through the decarboxylation of glutamic acid under specific conditions. This process typically involves heating glutamic acid in the presence of a decarboxylase enzyme or using chemical catalysts.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrially, 4-Aminobutanoic acid is produced through fermentation processes using specific strains of bacteria that can convert glutamic acid to 4-Aminobutanoic acid. Oxalic acid is produced on an industrial scale by the oxidation of carbohydrates using nitric acid or by the reaction of sodium formate with sodium hydroxide.
化学反应分析
Types of Reactions
4-Aminobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form 4-aminobutanol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Oxalic acid undergoes reactions such as:
Reduction: It can be reduced to formic acid.
Decarboxylation: It can be decarboxylated to produce carbon dioxide and formic acid.
Common Reagents and Conditions
Common reagents for the reactions of 4-Aminobutanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For oxalic acid, common reagents include reducing agents like zinc and hydrochloric acid for decarboxylation.
Major Products Formed
4-Aminobutanoic acid: Succinic semialdehyde, 4-aminobutanol.
Oxalic acid: Formic acid, carbon dioxide.
科学研究应用
4-Aminobutanoic acid is extensively studied for its role in the central nervous system as an inhibitory neurotransmitter. It is used in research related to neurological disorders, including epilepsy and anxiety. Oxalic acid is used in various scientific research applications, including:
Chemistry: As a reducing agent and in the preparation of other chemicals.
Biology: In studies related to plant metabolism and as a chelating agent.
Medicine: In the treatment of certain medical conditions and as a component in pharmaceuticals.
Industry: In the textile and cleaning industries as a bleaching agent and in metal processing.
作用机制
4-Aminobutanoic acid exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system, leading to the opening of chloride channels and hyperpolarization of neurons, which inhibits neuronal firing. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes, which can affect various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Aminobutanoic acid: Similar compounds include other amino acids like glycine and beta-alanine.
Oxalic acid: Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.
Uniqueness
4-Aminobutanoic acid is unique due to its role as an inhibitory neurotransmitter, which is not a common function among amino acids. Oxalic acid is unique due to its strong chelating properties and its presence in many plants, which distinguishes it from other dicarboxylic acids.
属性
CAS 编号 |
924279-33-4 |
|---|---|
分子式 |
C8H13NO10 |
分子量 |
283.19 g/mol |
IUPAC 名称 |
4-aminobutanoic acid;oxalic acid |
InChI |
InChI=1S/C4H9NO2.2C2H2O4/c5-3-1-2-4(6)7;2*3-1(4)2(5)6/h1-3,5H2,(H,6,7);2*(H,3,4)(H,5,6) |
InChI 键 |
CXXBTRGPIPRYBJ-UHFFFAOYSA-N |
规范 SMILES |
C(CC(=O)O)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)


![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)
![N,N'-{(1,2-Diphenylethene-1,2-diyl)bis[(4,1-phenylene)methylene]}dianiline](/img/structure/B14191500.png)

![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
